molecular formula C13H12O2 B11902898 1-Methylnaphthalene-5-acetic acid

1-Methylnaphthalene-5-acetic acid

Cat. No.: B11902898
M. Wt: 200.23 g/mol
InChI Key: KNOFPQKQSVAMJB-UHFFFAOYSA-N
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Description

1-Methylnaphthalene-5-acetic acid is an organic compound belonging to the naphthalene family. Naphthalenes are a class of arenes, consisting of two ortho-fused benzene rings. This compound is characterized by a methyl group at the first position and an acetic acid group at the fifth position of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-5-acetic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-methylnaphthalene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves the oxidation of 1-methylnaphthalene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out in an acidic medium, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Methylnaphthalene-5-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Methylnaphthalene-5-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, leading to the disruption of metabolic processes in microorganisms. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .

Comparison with Similar Compounds

Uniqueness: 1-Methylnaphthalene-5-acetic acid is unique due to the presence of both a methyl group and an acetic acid group on the naphthalene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

2-(5-methylnaphthalen-1-yl)acetic acid

InChI

InChI=1S/C13H12O2/c1-9-4-2-7-12-10(8-13(14)15)5-3-6-11(9)12/h2-7H,8H2,1H3,(H,14,15)

InChI Key

KNOFPQKQSVAMJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)CC(=O)O

Origin of Product

United States

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